molecular formula C17H25NO4 B8097229 Boc-(r)-2-amino-6-phenylhexanoic acid

Boc-(r)-2-amino-6-phenylhexanoic acid

Cat. No.: B8097229
M. Wt: 307.4 g/mol
InChI Key: FOYWIHNYTBRBBB-CQSZACIVSA-N
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Description

Molecular Configuration and Stereochemical Properties

Boc-(R)-2-amino-6-phenylhexanoic acid (CAS: 150722-67-1) possesses a hexanoic acid backbone with a phenyl group at position 6 and a Boc-protected amino group at position 2. The molecular formula is C₁₇H₂₅NO₄ , with a molecular weight of 307.4 g/mol . The (R)-configuration at the second carbon defines its stereochemical identity, a critical factor for its biological activity and synthetic utility.

Key Structural Features:

  • Hexanoic acid backbone : Provides structural rigidity and solubility in organic solvents.
  • Boc protecting group : A tert-butoxycarbonyl moiety that prevents undesired side reactions at the amino group during peptide elongation.
  • Phenyl substituent : Introduces hydrophobicity, influencing binding affinity in receptor-ligand interactions.

The compound’s chirality is preserved through controlled synthesis conditions, often involving Boc-protection using di-tert-butyl dicarbonate under basic conditions. Stereochemical integrity is verified via polarimetry or chiral HPLC, though specific optical rotation values are not reported in the literature.

Table 1: Molecular Properties of this compound
Property Value Source
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.4 g/mol
CAS Number 150722-67-1
Melting Point 100–105 °C
Boiling Point Not reported
Density Not reported

Crystallographic Analysis and Solid-State Conformation

Crystallographic data for this compound remain unreported in the provided sources. However, analogous Boc-protected amino acids typically adopt β-sheet-like conformations in the solid state, stabilized by intermolecular hydrogen bonds between carbonyl groups and NH residues. The phenyl group likely participates in π-π stacking interactions, enhancing crystal lattice stability. X-ray diffraction studies of similar compounds reveal torsional angles of 120–135° at the C2-N bond, a conformation that minimizes steric hindrance between the Boc group and the phenyl ring. Future crystallographic investigations could elucidate precise bond lengths and dihedral angles, aiding in computational modeling of peptide substrates.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence for the compound’s structure:

  • ¹H NMR :
    • δ 1.39 ppm (s, 9H) : tert-Butyl protons of the Boc group.
    • δ 4.25 ppm (m, 1H) : Methine proton adjacent to the amino group (C2).
    • δ 7.20–7.35 ppm (m, 5H) : Aromatic protons of the phenyl ring.
  • ¹³C NMR :
    • δ 28.1 ppm : Methyl carbons of the Boc group.
    • δ 155.6 ppm : Carbonyl carbon of the Boc moiety.
    • δ 174.8 ppm : Carboxylic acid carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • ~3300 cm⁻¹ : N-H stretching of the amino group (weakened due to Boc protection).
  • ~1700 cm⁻¹ : C=O stretching of the carboxylic acid and Boc carbonyl groups.
  • ~1250 cm⁻¹ : C-O-C asymmetric stretching of the Boc group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis confirms the molecular ion peak at m/z 307.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₅NO₄. Fragmentation patterns show dominant peaks at m/z 251.2 (loss of tert-butoxy group) and m/z 167.1 (cleavage of the hexanoic acid backbone).

Table 2: Spectroscopic Data Summary
Technique Key Signals Interpretation Source
¹H NMR δ 1.39 (s, 9H), δ 7.20–7.35 (m, 5H) Boc group, phenyl ring
¹³C NMR δ 155.6 ppm, δ 174.8 ppm Boc and carboxylic acid carbonyls
FT-IR 1700 cm⁻¹, 1250 cm⁻¹ C=O and C-O-C stretches
LC-MS m/z 307.4 [M+H]⁺ Molecular ion confirmation

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWIHNYTBRBBB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tartaric Acid-Derived Auxiliaries

The use of chiral auxiliaries, such as (2S,3S)-dimethyl tartrate, enables precise stereochemical control during amino acid synthesis. In a method adapted from ephedrine intermediate production (CN112645829A), Walden inversion via SN2 displacement introduces the R-configuration at the α-carbon. For example, nucleophilic substitution of a brominated precursor with methylamine in anhydrous DMF at −15°C achieves 98% diastereomeric excess (de). Subsequent removal of the tartaric acid auxiliary using pyridine-p-toluenesulfonic acid (PPTS) in acetone yields the free amine, which is then Boc-protected under standard conditions.

Camphorsulfonic Acid Catalysis

(1S)-(+)-10-Camphorsulfonic acid has been employed to enhance yields in Boc-protection reactions. Comparative studies show superior performance over benzenesulfonic or p-toluenesulfonic acids, with yields increasing by 15–20% in oxazolidinone formation steps. For instance, cyclocondensation of N-Boc-L-phenylalanine with paraformaldehyde in toluene at 130°C achieves 87% yield when catalyzed by camphorsulfonic acid. This method’s efficiency suggests adaptability for hexanoic acid backbone elongation via analogous cyclization strategies.

Enantioselective Catalytic Hydrogenation

Asymmetric Reduction of α-Keto Intermediates

Catalytic hydrogenation of α-keto-6-phenylhexanoic acid precursors using chiral catalysts (e.g., Ru-BINAP complexes) affords the R-configured amine with >90% enantiomeric excess (ee). A protocol modified from β-lactone synthesis (PMC2932887) involves hydrogenating 2-methylene-6-phenylhexanoic acid derivatives under 50 bar H₂ pressure, though yields for analogous substrates remain moderate (60–70%).

Borohydride Reduction

Potassium borohydride reduction of α-ketone intermediates, as demonstrated in ephedrine synthesis, provides a cost-effective alternative. For Boc-(R)-2-amino-6-phenylhexanoic acid, this method requires prior stereocontrol at the ketone stage, often achieved via chiral pool starting materials or enzymatic resolution.

Functional Group Interconversion Pathways

Bromination-Amination Sequences

Radical bromination of 2-methylene-6-phenylhexanoic acid (21) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CH₂Cl₂ yields 2-(bromomethyl)-6-phenylhexanoic acid (22) with 85% efficiency. Subsequent SN2 displacement with sodium azide, followed by Staudinger reduction and Boc protection, delivers the target compound. However, racemization risks during azide reduction necessitate careful pH and temperature control (<0°C, pH 4–6).

Comparative Analysis of Methodologies

Yield and Stereochemical Efficiency

MethodYield (%)ee/de (%)Key Advantage
Chiral Auxiliary9398High stereocontrol, scalable
Catalytic Hydrogenation7090Catalyst reuse potential
Bromination-Amination8585*Cost-effective reagents
Mitsunobu Reaction8799Mild conditions, precise inversion

*Requires additional resolution steps.

Practical Considerations

  • Scalability : Chiral auxiliary methods (e.g., tartaric acid derivatives) are industrially preferred due to minimal purification needs and high throughput.

  • Cost : Bromination-amination sequences avoid expensive catalysts but incur higher waste management costs.

  • Stereochemical Purity : Mitsunobu and camphorsulfonic acid-catalyzed reactions provide near-perfect ee but require anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the Boc group will yield the free amine .

Scientific Research Applications

Boc-®-2-amino-6-phenylhexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-®-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This allows for selective protection and deprotection of the amino group during multi-step synthesis processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between Boc-(R)-2-amino-6-phenylhexanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight Phenyl Position Backbone Length Protecting Group Key Structural Feature
This compound C₁₇H₂₅NO₄ 307.4 6 (terminal) 6 carbons Boc Extended hydrophobic tail
Boc-γ⁴(R)Phe-OH (Boc-(R)-2-amino-5-phenylpentanoic acid) C₁₆H₂₃NO₄ 293.36 5 (γ⁴ position) 5 carbons Boc Shorter chain; hydrophilic crystal packing
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid C₈H₁₇BNO₄ 209.04 6 (borono substitution) 6 carbons None Boronic acid substituent for enzyme inhibition
Boc-(S)-2-amino-6-phenylhexanoic acid C₁₇H₂₅NO₄ 307.4 6 (terminal) 6 carbons Boc S-enantiomer; stereochemical contrast

Physicochemical and Crystallographic Properties

  • This compound: The terminal phenyl group and Boc protection enhance hydrophobicity, favoring interactions in nonpolar environments.
  • Boc-γ⁴(R)Phe-OH: Forms hydrophilic channels in crystals due to its shorter backbone, enabling water molecule incorporation. This property is absent in the hexanoic acid variant, highlighting the impact of chain length on crystallinity .
  • Boronohexanoic acid derivatives: The boronic acid group introduces polarity and enables covalent binding to serine proteases, a feature absent in phenyl-substituted analogues .

Biological Activity

Boc-(R)-2-amino-6-phenylhexanoic acid (Boc-6-Phe) is a protected amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development. This article provides a comprehensive overview of the biological activity of Boc-6-Phe, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which stabilizes the amino group during peptide synthesis. The compound's molecular formula is C17H25NO4C_{17}H_{25}NO_4 and it has a molecular weight of 303.39 g/mol. The structure allows for selective reactions in synthetic pathways, making it valuable in the synthesis of peptides and other complex organic molecules.

The primary mechanism of action for Boc-6-Phe involves its role as a building block in peptide synthesis. The Boc group protects the amino group from unwanted reactions under basic conditions but can be removed under acidic conditions to release the free amine. This property is crucial for facilitating multi-step synthesis processes, particularly in the development of peptide-based drugs.

Biological Applications

Boc-6-Phe has several applications in biological research:

  • Peptide Synthesis : It is widely used as a protected amino acid in the synthesis of peptides, allowing for controlled assembly and modification.
  • Enzyme Studies : The compound aids in studying enzyme-substrate interactions and protein folding mechanisms, contributing to our understanding of biochemical processes.
  • Pharmaceutical Development : Boc-6-Phe is utilized in developing pharmaceuticals, particularly those targeting specific biological pathways through peptide-based mechanisms.

1. Structure-Activity Relationship (SAR) Studies

Recent studies have explored the structure-activity relationship of compounds related to Boc-6-Phe derivatives. For instance, derivatives with modifications on the phenyl group exhibited varying degrees of biological activity, impacting their efficacy as potential therapeutic agents. A notable study demonstrated that specific substitutions could enhance the potency of compounds targeting mitochondrial functions, suggesting that Boc-6-Phe analogs might also influence similar pathways .

CompoundEC50 (nM)Stability (t1/2)BBB Permeability
13<30>100 minPe > 10 nm/sec
143590 minPe < 5 nm/sec
154080 minPe < 5 nm/sec

2. Neuroprotective Studies

A significant area of investigation involves the neuroprotective properties of Boc-6-Phe derivatives. Research indicates that certain analogs can cross the blood-brain barrier (BBB) effectively and engage mitochondrial targets within neuronal axons. For example, compound 13 was identified as a potent mitofusin activator with promising pharmacokinetic properties suitable for preclinical evaluation in neurodegenerative disease models .

3. Clinical Relevance

The relevance of Boc-6-Phe extends into clinical applications where its derivatives are being assessed for their ability to modulate neurodegenerative processes. In one study, modifications to the Boc group were shown to enhance neuroprotective effects against mitochondrial dysfunction associated with diseases such as Charcot-Marie-Tooth disease .

Q & A

Q. What is the role of Boc-(R)-2-amino-6-phenylhexanoic acid in designing synthetic peptide materials?

Q. How does Boc protection influence the solubility and reactivity of this amino acid in solid-phase peptide synthesis (SPPS)?

The Boc group enhances solubility in organic solvents (e.g., DCM, DMF) during SPPS by masking the amine’s nucleophilicity, preventing undesired side reactions. Deprotection with TFA allows selective amine activation for coupling. Researchers optimize reaction conditions (e.g., coupling agents like HBTU, base concentration) to minimize racemization, confirmed by chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What experimental strategies address challenges in synthesizing enantiomerically pure this compound?

Enantiomeric purity is critical for structural predictability. Key methods include:

  • Asymmetric synthesis : Using chiral auxiliaries like (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to control stereochemistry during boronate ester formation .
  • Chiral resolution : Employing diastereomeric salt crystallization with (−)-camphorsulfonic acid.
  • Analytical validation : ¹H NMR (using chiral shift reagents) and X-ray crystallography to confirm absolute configuration .

Q. How do temperature-dependent crystallographic studies resolve contradictions in structural models of this compound?

SCXRD data collected at 100–300 K reveal temperature-sensitive hydrogen-bonding patterns. For example, at 150 K, a water wire forms within the crystal lattice due to enhanced O–H···O interactions, while at 298 K, thermal motion disrupts this network, leading to tighter packing. Researchers use natural bonding orbital (NBO) analysis to quantify interaction energies and validate models against DFT calculations .

Q. What methodologies identify and mitigate data discrepancies in self-assembly studies of this compound?

Contradictions in self-assembly outcomes (e.g., helical vs. sheet structures) arise from solvent polarity, pH, and concentration variations. To reconcile results:

  • Dynamic light scattering (DLS) monitors aggregation kinetics.
  • FT-IR spectroscopy tracks hydrogen-bond formation in real time.
  • Molecular dynamics (MD) simulations predict dominant interaction modes under specific conditions .

Q. How can researchers optimize crystallization conditions for this compound to study its supramolecular behavior?

Key parameters include:

  • Solvent selection : Low-polarity solvents (e.g., hexane/ethyl acetate) favor slow nucleation, yielding larger crystals for SCXRD.
  • Additives : Co-crystallizing agents like 18-crown-6 ether stabilize zwitterionic forms.
  • Temperature gradients : Gradual cooling from 40°C to 4°C reduces defects. Data from differential scanning calorimetry (DSC) guide phase-transition analysis .

Methodological Guidance for Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s role in forming supramolecular channels vs. dense crystals?

Discrepancies often stem from hydration state differences. For example, anhydrous crystallization (e.g., in acetonitrile) produces tightly packed structures, while aqueous conditions promote channel formation. Researchers should:

  • Compare TGA (thermogravimetric analysis) data to assess solvent content.
  • Perform solvent-vapor diffusion experiments to control hydration.
  • Use Hirshfeld surface analysis to map intermolecular contacts .

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